チオファン-d7

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

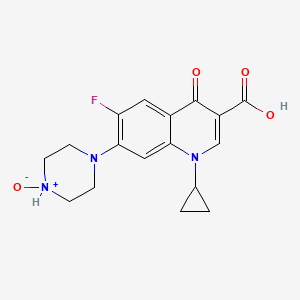

Thiorphan-d7 is a deuterium-labeled derivative of Thiorphan, a potent inhibitor of neprilysin, also known as neutral endopeptidase. Neprilysin is an enzyme involved in the degradation of various peptides, including enkephalins, which are natural pain-relieving peptides in the body. Thiorphan-d7 is primarily used in scientific research as a stable isotope-labeled compound for quantitation and pharmacokinetic studies .

科学的研究の応用

Thiorphan-d7 has a wide range of scientific research applications, including:

Pharmacokinetic Studies: Used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for quantifying Thiorphan levels in biological samples.

Drug Metabolism: Helps in studying the metabolic pathways and stability of Thiorphan in the body.

Enzyme Inhibition Studies: Used to investigate the inhibition of neprilysin and its effects on peptide degradation.

Pain Management Research: Explored for its potential in enhancing the analgesic effects of enkephalins by inhibiting their degradation.

作用機序

Target of Action

Thiorphan-d7, a deuterium-labeled variant of Thiorphan , primarily targets Neprilysin , also known as membrane metalloendopeptidase (enkephalinase) . Neprilysin is an enzyme that degrades a number of small secreted peptides, most notably the amyloid beta peptide whose abnormal misfolding and aggregation in neural tissue has been implicated as a cause of Alzheimer’s disease .

Mode of Action

Thiorphan-d7 acts as a potent inhibitor of Neprilysin . By inhibiting this enzyme, Thiorphan-d7 increases the exposure to Neprilysin substrates, including enkephalins and atrial natriuretic peptide (ANP) . This inhibition can lead to potentiated morphine-induced analgesia and attenuated naloxone-precipitated withdrawal symptoms .

Biochemical Pathways

The inhibition of Neprilysin by Thiorphan-d7 affects several biochemical pathways. The increased exposure to enkephalins and ANP due to Neprilysin inhibition can have various downstream effects . For instance, in animal models and patients with various forms of acute diarrhea, Thiorphan-d7 was found to inhibit pathologic secretion from the gut without changing gastrointestinal transit time or motility .

Result of Action

The molecular and cellular effects of Thiorphan-d7’s action are significant. For instance, Thiorphan-d7 has been found to be neuroprotective in newborn mice, reducing ibotenate-induced cortical lesions by up to 57% and cortical caspase-3 cleavage by up to 59% . This neuroprotective effect was long-lasting and was still observed when Thiorphan-d7 was administered 12 h after the insult .

Action Environment

The action, efficacy, and stability of Thiorphan-d7 can be influenced by various environmental factors. It is known that the stability of many compounds can be affected by factors such as temperature, light, and oxygen levels

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Thiorphan-d7 involves the incorporation of deuterium atoms into the Thiorphan molecule. The general synthetic route includes the following steps:

Starting Material: The synthesis begins with the preparation of a deuterated precursor, such as deuterated benzene or deuterated toluene.

Functionalization: The deuterated precursor undergoes functionalization to introduce the necessary functional groups, such as thiol and carboxyl groups.

Coupling Reaction: The functionalized intermediate is then coupled with glycine to form the final Thiorphan-d7 compound.

Purification: The product is purified using techniques such as chromatography to obtain high-purity Thiorphan-d7

Industrial Production Methods

Industrial production of Thiorphan-d7 follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of deuterated precursors are synthesized and functionalized.

Automated Coupling: Automated systems are used for the coupling reactions to ensure consistency and efficiency.

High-Throughput Purification: Advanced purification techniques, such as high-performance liquid chromatography, are employed to achieve high purity and yield

化学反応の分析

Types of Reactions

Thiorphan-d7 undergoes various chemical reactions, including:

Oxidation: Thiorphan-d7 can be oxidized to form disulfide bonds.

Reduction: The disulfide bonds can be reduced back to thiol groups.

Substitution: Thiorphan-d7 can participate in nucleophilic substitution reactions, particularly at the thiol group

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.

Reduction: Reducing agents such as dithiothreitol or tris(2-carboxyethyl)phosphine are commonly used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used for substitution reactions

Major Products

The major products formed from these reactions include disulfide derivatives, reduced thiol forms, and substituted Thiorphan-d7 derivatives .

類似化合物との比較

Similar Compounds

Thiorphan: The non-deuterated form of Thiorphan-d7, also a neprilysin inhibitor.

Candoxatril: Another neprilysin inhibitor used in cardiovascular research.

Uniqueness

Thiorphan-d7 is unique due to its deuterium labeling, which provides several advantages:

Enhanced Stability: Deuterium atoms increase the metabolic stability of the compound.

Quantitative Analysis: The deuterium label allows for precise quantitation in pharmacokinetic studies using mass spectrometry.

Reduced Metabolism: Deuterium substitution can reduce the rate of metabolic degradation, leading to prolonged activity

特性

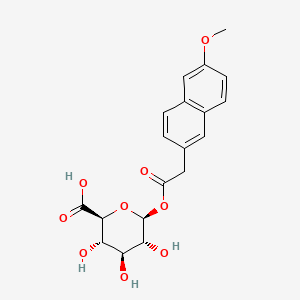

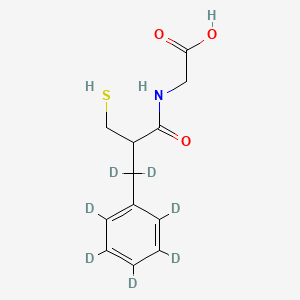

IUPAC Name |

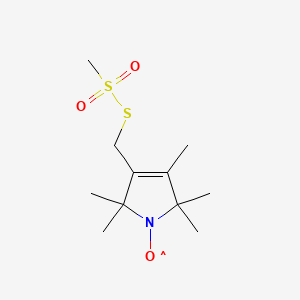

2-[[3,3-dideuterio-3-(2,3,4,5,6-pentadeuteriophenyl)-2-(sulfanylmethyl)propanoyl]amino]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3S/c14-11(15)7-13-12(16)10(8-17)6-9-4-2-1-3-5-9/h1-5,10,17H,6-8H2,(H,13,16)(H,14,15)/i1D,2D,3D,4D,5D,6D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJJKNPQAGWVLDQ-XZJKGWKKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

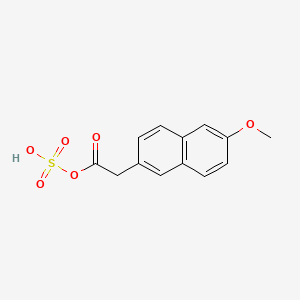

Canonical SMILES |

C1=CC=C(C=C1)CC(CS)C(=O)NCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])C(CS)C(=O)NCC(=O)O)[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。